molecular formula C21H22O4 B7819638 Licochalcone a CAS No. 87080-27-1

Licochalcone a

Numéro de catalogue: B7819638
Numéro CAS: 87080-27-1
Poids moléculaire: 338.4 g/mol
Clé InChI: KAZSKMJFUPEHHW-DHZHZOJOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Licochalcone A can be synthesized through various methods. One common approach involves the extraction from the air-dried roots of Glycyrrhiza inflata using ethanol under reflux conditions. The ethanol extracts are then evaporated, and the residues are subjected to macroporous resin to elute with water and ethanol sequentially . Another method involves the preparation of micelles using thin-film dispersion, which enhances the solubility and bioavailability of this compound .

Industrial Production Methods: Industrial production of this compound often involves green and facile preparation approaches, such as capping on hollow gold nanoparticles to improve solubility and dissolution . These methods ensure the compound’s stability and efficacy for various applications.

Analyse Des Réactions Chimiques

Claisen-Schmidt Condensation

The foundational step involves a Claisen-Schmidt condensation between 4-hydroxy-2-methoxybenzaldehyde (1 ) and methyl 4-ethoxymethoxyphenyl ketone (3 ) under alkaline conditions (KOH/EtOH/H₂O). This forms the chalcone scaffold (4 ) with an α,β-unsaturated carbonyl system .

Reaction Conditions :

  • Solvent : Ethanol/water (10:1 v/v)

  • Temperature : Reflux (~78°C)

  • Yield : ~75%

### -Sigmatropic Rearrangement
A water-accelerated -sigmatropic rearrangement transforms the prenylated intermediate (5 ) into this compound (6 ). This step resolves selectivity issues associated with competing -sigmatropic shifts and eliminates unwanted deprenylation byproducts .

Optimized Parameters :

  • Solvent : EtOH/H₂O (4:1 v/v)

  • Temperature : 130°C (sealed tube)

  • Time : 8 hours

  • Yield : 82% with 100% stereoselectivity

Retrosynthetic Analysis

The synthesis is deconstructed into four stages (Figure 1) :

  • Prenylation : 4-Hydroxy-2-methoxybenzaldehyde reacts with 3,3-dimethylallyl bromide to form aryl prenyl ether (2 ).

  • Claisen-Schmidt Condensation : Forms the chalcone backbone (4 ).

  • Deprotection : Acid-mediated cleavage (3N HCl/EtOH) removes ethoxymethoxy (EOM) groups, yielding chalcone ether (5 ).

  • -Sigmatropic Rearrangement : Finalizes the core structure.

Total Yield : 31%

Key Intermediate Stability

The ethoxymethoxy (EOM) protecting group stabilizes intermediates during Claisen-Schmidt condensation, preventing premature rearrangement . Post-deprotection, the free phenolic hydroxyl group directs the -sigmatropic shift by stabilizing transition states through hydrogen bonding .

Solvent Effects

Water in the mixed solvent system enhances rearrangement efficiency by polarizing the transition state and reducing side reactions .

Comparative Reaction Data

StepTraditional MethodOptimized Method
Sigmatropic Yield 45–60%82%
Selectivity Mixed / products100% selectivity
Time 24–48 hours8 hours

Challenges and Solutions

  • Deprenylation : Minimized by sequencing the deprotection step before the sigmatropic rearrangement .

  • Thermal Degradation : Sealed-tube reactions at 130°C prevent decomposition .

This synthesis framework balances efficiency and selectivity, making this compound accessible for pharmacological studies while enabling structural diversification to enhance bioactivity .

Applications De Recherche Scientifique

Anticancer Applications

LicA has shown promising results in inhibiting the growth of various cancer types:

  • Esophageal Carcinoma : LicA suppresses cell proliferation and induces apoptosis in esophageal cancer cells by inhibiting the PI3K/Akt/mTOR pathway .
  • Lung Cancer : Studies indicate that LicA can reduce tumor growth and metastasis in lung cancer models through its anti-inflammatory properties .
  • Breast Cancer : Recent research suggests that LicA may reprogram metabolic responses and enhance antioxidant defenses in breast cancer cells, making it a potential candidate for further therapeutic development .

Anti-Inflammatory Effects

LicA exhibits significant anti-inflammatory properties, making it useful in treating various inflammatory conditions:

  • Dairy Cow Claw Dermal Cells : In a study on bovine laminitis, LicA was shown to protect against LPS-induced inflammation by regulating TLR4/MyD88/NF-κB signaling pathways .
  • Immune Modulation : LicA inhibits inflammatory mediators such as TNF-α and IL-6 in immune cells, suggesting its potential in treating immune-related diseases .

Neuroprotective Properties

Research has highlighted LicA's role in neuroprotection:

  • Alzheimer’s Disease : LicA has been identified as a multitarget drug candidate for Alzheimer's disease, reducing amyloid plaques and tau phosphorylation while exhibiting anti-inflammatory effects in microglial cells .
  • Neuropathic Pain : In animal models, LicA demonstrated protective effects against neuropathic pain by inhibiting microglial activation and associated inflammatory responses .

Other Notable Applications

LicA's therapeutic potential extends beyond cancer and inflammation:

  • Antimicrobial Activity : LicA has shown effectiveness against various bacterial strains, indicating its potential use as an antimicrobial agent .
  • Skin Protection : Topical applications of LicA have been explored for skin protection through Nrf2-dependent cytoprotection mechanisms .

Case Studies and Research Findings

The following table summarizes key findings from recent studies on the applications of this compound:

Study FocusFindingsReference
Anticancer EffectsInhibits growth of esophageal and lung cancer cells via PI3K/Akt/mTOR pathway
Anti-inflammatory MechanismsReduces TNF-α and IL-6 levels in LPS-stimulated immune cells
NeuroprotectionDecreases amyloid plaques and tau phosphorylation in Alzheimer’s models
Skin ProtectionInduces Nrf2-dependent cytoprotection in human skin
Antimicrobial ActivityEffective against multiple bacterial strains

Mécanisme D'action

Licochalcone A exerts its effects through multiple molecular targets and pathways. It acts as an inhibitor of various signaling pathways, including PI3K/Akt/mTOR, P53, NF-κB, and P38 . These pathways are involved in processes such as apoptosis, inflammation, and oxidative stress. By modulating these pathways, this compound can induce cell cycle arrest, promote apoptosis, and reduce inflammation .

Activité Biologique

Licochalcone A (LicA) is a natural flavonoid compound derived from the roots of various species of licorice, particularly Glycyrrhiza inflata and Glycyrrhiza uralensis. It has garnered attention in recent years due to its diverse biological activities, including anti-inflammatory, antioxidant, antibacterial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

1. Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory effects through various mechanisms. Research indicates that it inhibits the production of pro-inflammatory mediators such as prostaglandins and cytokines.

Key Findings:

  • Inhibition of COX-2 : In a study involving lipopolysaccharide (LPS)-induced macrophage cells, LicA demonstrated a dose-dependent inhibition of COX-2 activity and expression. At doses of 0.1 to 1 μg/mL, LicA reduced PGE2 production by up to 80% compared to controls .
  • Carrageenan-Induced Paw Edema : In vivo studies showed that LicA significantly reduced paw edema in rats induced by carrageenan at doses of 2.5 to 10 mg/kg .
Dose (mg/kg) Paw Edema Reduction (%)
2.525
545
1060

2. Antioxidant Activity

LicA's antioxidant properties contribute to its neuroprotective effects and its potential role in treating neurodegenerative diseases such as Alzheimer's.

Mechanisms:

  • Reduction of Oxidative Stress : LicA has been shown to inhibit oxidative stress in SH-SY5Y cells exposed to amyloid-beta (Aβ) peptides, leading to reduced cell apoptosis through the activation of the PI3K/Akt/mTOR signaling pathway .
  • Neuroprotective Effects : In animal models, LicA treatment resulted in reduced tau phosphorylation and amyloid plaque accumulation, suggesting its potential as a therapeutic agent for Alzheimer's disease .

3. Antibacterial Activity

This compound exhibits notable antibacterial properties against various gram-positive bacteria.

Research Insights:

  • Minimum Inhibitory Concentration (MIC) : LicA showed effective antibacterial activity against Bacillus species with MIC values ranging from 2 to 3 μg/mL but was ineffective against gram-negative bacteria at concentrations up to 50 μg/mL .
Bacterial Strain MIC (μg/mL)
Bacillus cereus2
Staphylococcus aureus3

4. Anticancer Activity

LicA has been studied for its potential anticancer effects through multiple pathways.

Case Studies:

  • Breast Cancer : Recent studies indicate that LicA inhibits aromatase (CYP19A1), an enzyme crucial for estrogen biosynthesis, thereby potentially reducing breast cancer risk .
  • Mechanisms of Action : LicA has been shown to induce apoptosis in cancer cells via modulation of the Bcl-2 family proteins and activation of caspases .

Propriétés

IUPAC Name

(E)-3-[4-hydroxy-2-methoxy-5-(2-methylbut-3-en-2-yl)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O4/c1-5-21(2,3)17-12-15(20(25-4)13-19(17)24)8-11-18(23)14-6-9-16(22)10-7-14/h5-13,22,24H,1H2,2-4H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZSKMJFUPEHHW-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)C1=C(C=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C=C)C1=C(C=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10904181
Record name Licochalcone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10904181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58749-22-7
Record name Licochalcone A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58749-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Licochalcone A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058749227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Licochalcone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10904181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Licochalcone A
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LICOCHALCONE A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTV5467968
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Licochalcone a
Reactant of Route 2
Reactant of Route 2
Licochalcone a
Reactant of Route 3
Reactant of Route 3
Licochalcone a
Reactant of Route 4
Reactant of Route 4
Licochalcone a
Reactant of Route 5
Reactant of Route 5
Licochalcone a
Reactant of Route 6
Reactant of Route 6
Licochalcone a
Customer
Q & A

Q1: What is the primary mechanism of action of Licochalcone A's anti-inflammatory effect?

A1: this compound exerts its anti-inflammatory effect by potently inhibiting the activation of the IκB kinase complex (IKK). This inhibition prevents the degradation of the inhibitor of NF-κB (IκB), thereby suppressing the nuclear translocation, DNA binding, and transcriptional activity of NF-κB []. It is noteworthy that this compound does not interfere with the recruitment of receptor-interacting protein 1 and IKKβ to TNF receptor I by TNF-α, suggesting a specific action on IKK activation.

Q2: How does this compound impact the arachidonic acid (AA)/cyclooxygenase (COX) pathway in LPS-activated microglia?

A2: this compound demonstrates a dose-dependent inhibition of PGE2 release by targeting the AA/COX pathway. It achieves this by decreasing the protein levels of phospholipase A2, COX-1, and COX-2, effectively suppressing the production of inflammatory mediators [].

Q3: Can this compound affect the activity of mitogen-activated protein kinases (MAPKs)?

A3: Yes, this compound has been shown to inhibit the phosphorylation and subsequent activation of p38 MAPK and Erk 1/2, key signaling molecules involved in inflammatory responses []. This inhibition contributes to its anti-inflammatory effects.

Q4: Does this compound target specific ion channels in T-lymphocytes?

A4: Research indicates that this compound suppresses ORAI1, Kv1.3, and KCa3.1 channels in T-lymphocytes in a concentration-dependent manner []. This suppression contributes to its anti-inflammatory effects by modulating calcium signaling, a crucial process for T-cell activation and proliferation.

Q5: What is the molecular formula and weight of this compound?

A5: this compound is a chalcone with the molecular formula C21H22O4 and a molecular weight of 338.4 g/mol.

Q6: Are there any characteristic spectroscopic data for this compound identification?

A6: Yes, this compound can be identified using spectroscopic techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR). The structure has been elucidated using these techniques [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.